

The Ortho-Fluorinated Amphetamines: A Technical Monograph

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)propan-2-amine
hydrochloride

CAS No.: 1202751-82-3

Cat. No.: B1439365

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Subject: 2-Fluoroamphetamine (2-FA) & 2-Fluoromethamphetamine (2-FMA)

Executive Summary

The ortho-fluoroamphetamines represent a distinct subclass of phenethylamine derivatives where a hydrogen atom at the 2-position of the phenyl ring is substituted with fluorine. Unlike their para-substituted counterparts (e.g., 4-FA), which exhibit significant serotonergic activity, the ortho-isomers are characterized by high selectivity for the dopamine (DAT) and norepinephrine (NET) transporters. This structural modification yields a "functional" stimulant profile with reduced euphoric ceiling and lower neurotoxic potential relative to chlorinated or brominated analogs. This guide details the synthesis, structure-activity relationships (SAR), and metabolic fate of these compounds.

Historical Genesis & Evolution From SAR Curiosities to NPS

The history of fluorinated amphetamines is bifurcated into two distinct eras: early academic exploration and the modern New Psychoactive Substance (NPS) phenomenon.

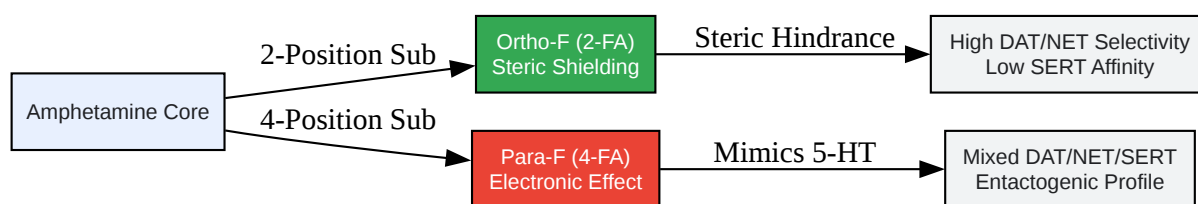
- **Early Pharmacological Screening (1940s–1990s):** Initial research into halogenated amphetamines focused on the para-position (4-FA, 4-CA) to probe the serotonin transporter. The ortho-isomers were synthesized primarily to establish steric boundaries in Structure-Activity Relationship (SAR) studies. Researchers like Glennon and Nichols utilized these compounds to map the steric tolerance of the 5-HT_{2A} receptor, finding that ortho-substitution generally abolished the hallucinogenic activity seen in 2,5-dimethoxy derivatives, while retaining psychostimulant properties.
- **The NPS Emergence (2003–Present):** 2-FA was first identified in seized forensic samples in Germany in 2003. Its emergence was driven by the commercial availability of 2-fluorobenzaldehyde and the desire for "legal" alternatives to amphetamine that circumvented specific structural bans. 2-FMA followed around 2012, marketed as a "productivity aid" due to its perceived lack of distracting euphoria.

Chemical Architecture & The "Fluorine Effect"

The substitution of fluorine at the ortho position introduces three critical physicochemical changes compared to the parent amphetamine:

- **Metabolic Blocking:** The C–F bond (approx. 116 kcal/mol) is metabolically inert, blocking the common route of aromatic hydroxylation at the 2-position.
- **Lipophilicity:** Fluorine increases the logP value, enhancing Blood-Brain Barrier (BBB) penetration.
- **Steric Shielding:** The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than other halogens. This allows the molecule to fit into the DAT/NET binding pockets while creating steric clashes in the SERT pocket, dictating its selectivity.

Visualization: Structural Logic



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Figure 1: Divergent pharmacological outcomes based on fluorine positioning.

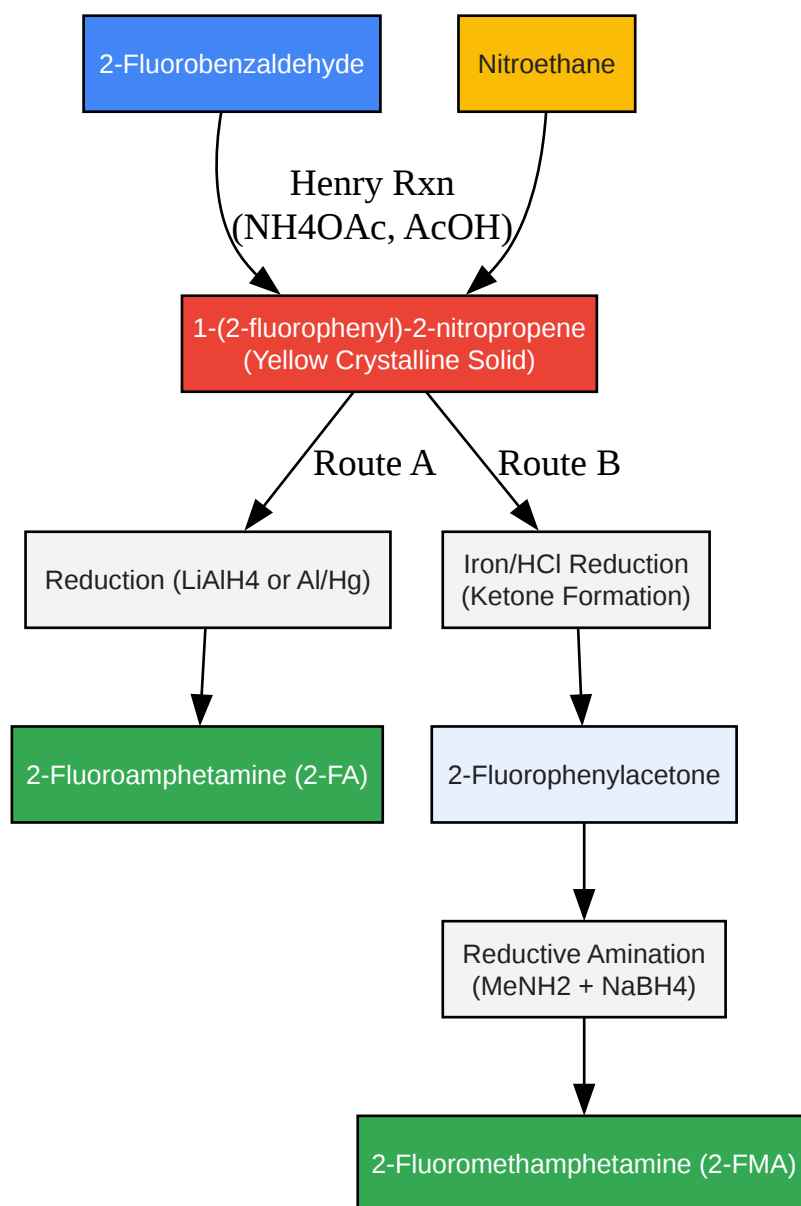
Synthesis Protocols

The synthesis of 2-FA and 2-FMA relies on the Henry Reaction (nitroaldol condensation) followed by reduction.^[1] This route is preferred over the Leuckart reaction due to higher yields and purity.

Core Precursor: 2-Fluorobenzaldehyde

All pathways commence with 2-fluorobenzaldehyde. The high electronegativity of the ortho-fluorine can slightly deactivate the aldehyde, requiring optimized catalytic conditions.

Experimental Workflow (Branching Pathways)



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Figure 2: Synthetic divergence for 2-FA and 2-FMA from a common nitropropene intermediate.

Detailed Protocol: Synthesis of 2-Fluoroamphetamine (Route A)

Objective: Synthesis of 2-FA via LiAlH_4 reduction of 1-(2-fluorophenyl)-2-nitropropene.[1]

Step 1: Henry Reaction (Condensation)[1]

- Reagents: 2-Fluorobenzaldehyde (100 mmol), Nitroethane (120 mmol), Ammonium Acetate (catalytic), Glacial Acetic Acid (solvent).
- Procedure: Reflux the mixture for 2-4 hours. The solution will turn deep yellow/orange.
- Workup: Remove solvent under reduced pressure. Dissolve residue in dichloromethane (DCM) and wash with water.
- Crystallization: Recrystallize from methanol/IPA to yield bright yellow needles of 1-(2-fluorophenyl)-2-nitropropene.
 - Validation Point: Melting point should be sharp (approx. 60-65°C).

Step 2: Reduction (LiAlH₄)

- Setup: Flame-dried 3-neck flask under Argon atmosphere.
- Reagents: Lithium Aluminum Hydride (LAH, 4.0 equiv) in anhydrous THF.
- Addition: Add the nitropropene intermediate (dissolved in THF) dropwise to the LAH suspension at 0°C.
- Reaction: Allow to warm to room temperature, then reflux for 6-12 hours. The color shifts from yellow to grey/white.
- Quench: Fieser workup (Water, 15% NaOH, Water).
- Isolation: Filter precipitate, dry organic layer (MgSO₄), and acidify with HCl gas to precipitate 2-Fluoroamphetamine HCl.

Pharmacodynamics & SAR

The ortho-fluorine atom fundamentally alters the interaction with monoamine transporters compared to the para-isomer.

Transporter Selectivity Profile

While 4-FA is a potent releaser of Serotonin (5-HT), 2-FA acts almost exclusively on Dopamine (DA) and Norepinephrine (NE).

Compound	DAT (Dopamine)	NET (Norepinephrine)	SERT (Serotonin)	Primary Effect
Amphetamine	High Affinity	High Affinity	Negligible	Stimulation
2-FA	High Affinity	High Affinity	Very Low	Functional Stimulation
4-FA	High Affinity	High Affinity	Moderate/High	Stimulation + Entactogen

Data Interpretation: The IC50 values for 2-FA at SERT are orders of magnitude higher than at DAT, whereas 4-FA exhibits a much narrower ratio (approx. 10-fold difference), allowing for serotonin release at recreational doses.

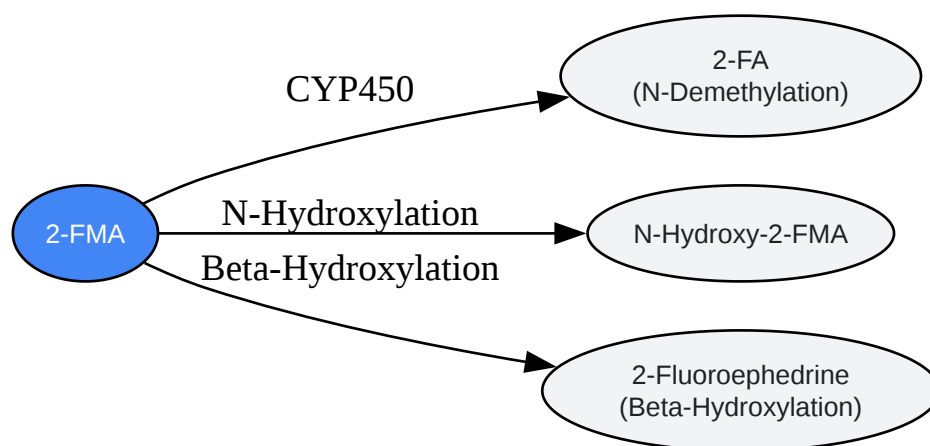
Mechanism of Action

- Substrate Transport: 2-FA enters the presynaptic neuron via DAT/NET.
- VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient.
- Reverse Transport: Cytosolic DA/NE levels rise, triggering reverse transport through DAT/NET into the synapse (TAAR1 agonism is a likely co-mechanism, though less characterized for 2-FA specifically).

Metabolism & Toxicology

Metabolic Pathways

The metabolic fate of 2-FMA involves N-demethylation and hydroxylation. The C-F bond remains intact.



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Figure 3: Primary metabolic pathways for 2-FMA identified in human urine analysis.

Toxicological Profile

- **Neurotoxicity:** Unlike para-chloroamphetamine (4-CA), which causes long-term serotonergic depletion, 2-FA does not appear to share this specific neurotoxic mechanism due to its lack of SERT affinity.
- **Cardiovascular Risk:** The potent NET release results in significant sympathomimetic effects: hypertension, tachycardia, and vasoconstriction. This is the primary safety concern.
- **LD50:** Murine data suggests an LD50 (i.p.) of approx. 100 mg/kg for 2-FA, comparable to amphetamine.

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